molecular formula C13H19ClN2O3S B6783570 2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-oxazepan-4-yl)ethyl]acetamide

2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-oxazepan-4-yl)ethyl]acetamide

Cat. No.: B6783570
M. Wt: 318.82 g/mol
InChI Key: XDNPDDUZMQFEHQ-UHFFFAOYSA-N
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Description

2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-oxazepan-4-yl)ethyl]acetamide is a synthetic organic compound that features a chlorinated thiophene ring and an oxazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-oxazepan-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Thiophene Derivative: The starting material, 2-chlorothiophene, undergoes a nucleophilic substitution reaction with a suitable hydroxylating agent to form 2-(2-chlorothiophen-3-yl)ol.

    Etherification: The hydroxylated thiophene is then reacted with 2-(1,4-oxazepan-4-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the ether linkage.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The chlorinated thiophene can be reduced to form the corresponding thiophene derivative without the chlorine atom.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dechlorinated thiophene derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-oxazepan-4-yl)ethyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme activity and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-oxazepan-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the oxazepane moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-morpholin-4-yl)ethyl]acetamide: Similar structure but with a morpholine ring instead of an oxazepane.

    2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-piperazin-4-yl)ethyl]acetamide: Contains a piperazine ring instead of an oxazepane.

Uniqueness

The presence of the oxazepane ring in 2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-oxazepan-4-yl)ethyl]acetamide distinguishes it from similar compounds. This structural feature can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability, making it a unique candidate for further research and development.

Properties

IUPAC Name

2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-oxazepan-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c14-13-11(2-9-20-13)19-10-12(17)15-3-5-16-4-1-7-18-8-6-16/h2,9H,1,3-8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNPDDUZMQFEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CCNC(=O)COC2=C(SC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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